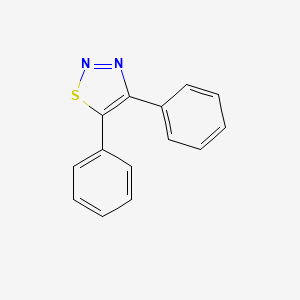

4,5-Diphenyl-1,2,3-thiadiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-diphenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGVWLHVMVQIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277482 | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5393-99-7 | |

| Record name | 4,2,3-thiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4,5-Diphenyl-1,2,3-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,5-Diphenyl-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides detailed, standardized experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information presented herein serves as a valuable resource for the synthesis, identification, and characterization of this compound and its derivatives.

Introduction

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which exhibit a wide range of biological activities and applications in materials science.[1] The 1,2,3-thiadiazole isomer, in particular, serves as a versatile building block in organic synthesis. The spectroscopic characterization of these compounds is crucial for confirming their structure, assessing purity, and understanding their electronic properties. This guide focuses on this compound, providing a detailed summary of its expected spectroscopic signature.

Molecular Structure

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The presence of two phenyl rings and the 1,2,3-thiadiazole core dictates the expected chemical shifts in NMR, vibrational modes in IR, electronic transitions in UV-Vis, and fragmentation patterns in mass spectrometry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,5-Diphenyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 4,5-Diphenyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents estimated ¹H and ¹³C NMR data based on the analysis of structurally related compounds, particularly other phenyl-substituted 1,2,3-thiadiazoles. This information is crucial for the structural elucidation and characterization of this and similar heterocyclic compounds in research and development settings.

Spectral Data Presentation

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from typical chemical shift ranges observed for aromatic protons and carbons in similar chemical environments, including 4-phenyl-1,2,3-thiadiazole and other related derivatives.

Table 1: Estimated ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H (ortho, meta, para) | 7.0 - 8.0 | Multiplet |

Table 2: Estimated ¹³C NMR Spectral Data of this compound

| Carbons | Chemical Shift (δ, ppm) |

| Phenyl C (CH) | 120 - 140 |

| Phenyl C (quaternary) | 130 - 150 |

| Thiadiazole C4, C5 | 155 - 165 |

Experimental Protocols

The synthesis and NMR analysis of this compound would typically follow established procedures for heterocyclic compounds. A common synthetic route is the Hurd-Mori synthesis.[1][2][3]

2.1. Synthesis of this compound via Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and effective method for preparing 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[1][2][3]

-

Step 1: Formation of Deoxybenzoin Hydrazone: Deoxybenzoin is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to form the corresponding hydrazone.

-

Step 2: Cyclization with Thionyl Chloride: The isolated deoxybenzoin hydrazone is then treated with thionyl chloride in an inert solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization, which forms the this compound ring.

-

Work-up and Purification: The reaction is quenched by the careful addition of a base, such as sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

2.2. NMR Spectroscopic Analysis

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: The proton NMR spectrum is acquired using a standard pulse sequence. For a compound like this compound, a spectral width of 0-12 ppm is typically sufficient. An adequate number of scans are collected to ensure a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.[4]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width, typically 0-200 ppm, is used.[4] Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and potentially a more concentrated sample are required to obtain a spectrum with a good signal-to-noise ratio.[4]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.

Caption: A flowchart of the Hurd-Mori synthesis of this compound.

Caption: A workflow diagram for the NMR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5-Diphenyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Diphenyl-1,2,3-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the predicted fragmentation pattern under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the anticipated quantitative data in a structured format. The information herein is intended to aid researchers in the structural elucidation and characterization of this compound and its analogs.

Introduction

This compound belongs to the 1,2,3-thiadiazole class of heterocyclic compounds. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, purity assessment, and for studying its metabolic fate in drug development pipelines. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. The fragmentation of 1,2,3-thiadiazole derivatives is well-characterized by the initial neutral loss of a nitrogen molecule (N₂).

Predicted Electron Ionization Fragmentation Pathway

The electron ionization mass spectrum of this compound (C₁₄H₁₀N₂S, Molecular Weight: 238.31 g/mol ) is predicted to exhibit a distinct fragmentation pathway. The primary fragmentation event is the elimination of a molecule of nitrogen from the molecular ion.[1] Subsequent fragmentations are likely to involve rearrangements and cleavages of the phenyl groups and the remaining thiirene intermediate.

The proposed major fragmentation steps are as follows:

-

Molecular Ion Formation: The initial event is the ionization of the this compound molecule to form the molecular ion (M⁺˙) at an m/z of 238.

-

Loss of Nitrogen: The molecular ion is expected to readily lose a neutral nitrogen molecule (N₂), a characteristic fragmentation of 1,2,3-thiadiazoles, to form a highly reactive thiirene intermediate radical cation at m/z 210.[1]

-

Formation of Diphenylacetylene Radical Cation: The thiirene intermediate may then lose a sulfur atom to form the stable diphenylacetylene radical cation at m/z 178.

-

Formation of Phenyl Radical Cation: Fragmentation of the diphenylacetylene radical cation can lead to the formation of the phenyl radical cation at m/z 77.

The following diagram illustrates this proposed fragmentation pathway.

Caption: Proposed fragmentation pathway of this compound.

Predicted Quantitative Mass Spectrometry Data

| m/z | Proposed Ion | Predicted Relative Abundance (%) |

| 238 | [M]⁺˙ (Molecular Ion) | 40 |

| 210 | [M - N₂]⁺˙ | 100 (Base Peak) |

| 178 | [M - N₂ - S]⁺˙ | 80 |

| 77 | [C₆H₅]⁺ | 60 |

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1. Materials and Reagents

-

This compound (analytical standard)

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer

4.2. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.

4.3. GC-MS Parameters

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Final hold: 5 minutes at 300 °C

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-500

-

4.4. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pattern and any available reference spectra.

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Flow of Data Analysis

The analysis of the mass spectrometry data follows a logical progression from raw data acquisition to structural confirmation.

Caption: Logical flow of mass spectrometry data analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation pattern, centered around the characteristic loss of N₂, offers a clear roadmap for spectral interpretation. The detailed experimental protocol provides a starting point for reproducible and high-quality data acquisition. By following these guidelines, researchers can confidently identify and characterize this compound in various matrices, which is essential for its potential development in pharmaceutical and material science applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4,5-Diphenyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,5-diphenyl-1,2,3-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the synthesis of the compound, details the experimental protocols for its characterization by IR spectroscopy, and presents its anticipated spectral features.

Synthesis of this compound

The primary and most established method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis . This reaction involves the cyclization of a hydrazone with thionyl chloride (SOCl₂). For this compound, the synthesis commences with the conversion of benzoin to its hydrazone, followed by cyclization.

Logical Workflow for the Hurd-Mori Synthesis:

Caption: Workflow for the synthesis of this compound.

Infrared Spectroscopy Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) Rings |

| 1600 - 1585 | C=C Stretch | Aromatic (Phenyl) Rings |

| 1500 - 1400 | C=C Stretch | Aromatic (Phenyl) Rings |

| ~1600 - 1475 | C=N Stretch | 1,2,3-Thiadiazole Ring |

| ~1250 - 1000 | In-plane C-H Bending | Aromatic (Phenyl) Rings |

| Below 900 | Out-of-plane C-H Bending | Aromatic (Phenyl) Rings |

| ~700 - 600 | C-S Stretch | 1,2,3-Thiadiazole Ring |

Note: The exact positions of these bands can be influenced by the overall molecular structure and the solid-state packing of the compound.

Experimental Protocols

Step 1: Synthesis of Benzoin Hydrazone

-

Dissolve benzoin (1 equivalent) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude benzoin hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to form this compound

-

Suspend the purified benzoin hydrazone (1 equivalent) in a dry, inert solvent such as dichloromethane or chloroform.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (at least 2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture into ice-water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Sample Preparation (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of the purified this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition

-

Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide absorptions.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow for IR Spectroscopy:

An In-depth Technical Guide on the Physicochemical Properties of Substituted 1,2,3-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key physicochemical properties of substituted 1,2,3-thiadiazoles, including their synthesis, lipophilicity, solubility, acidity (pKa), and metabolic stability. Understanding these properties is crucial for optimizing drug candidates for improved efficacy and pharmacokinetic profiles.

Core Physicochemical Properties of 1,2,3-Thiadiazole Derivatives

The physicochemical properties of substituted 1,2,3-thiadiazoles are critical determinants of their behavior in biological systems, influencing their absorption, distribution, metabolism, and excretion (ADME). Strategic modification of substituents on the thiadiazole ring allows for the fine-tuning of these properties to enhance drug-likeness.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that affects a drug's ability to cross biological membranes. The parent 1,2,3-thiadiazole is a water-soluble compound; however, the introduction of substituents, particularly aromatic groups, can significantly increase lipophilicity.[1] A balance is essential, as high lipophilicity can lead to poor solubility and increased metabolic clearance.

Calculated logP and Lipophilic Efficiency (LipE) values for a series of 1,2,3-thiadiazole derivatives, potent VEGFR-2/KDR kinase inhibitors, are presented below. LipE is a metric that combines potency and lipophilicity, with higher values being desirable.[2][3]

| Compound | Substituent (R) | pIC50 | Calculated logP | Lipophilic Efficiency (LipE) |

| 1 | -H | 8.222 | - | - |

| 2 | 4-CH3 | - | - | 7.199 |

| 3 | 4-C2H5 | 8.097 | - | 7.857 |

| 9 | - | - | -0.81 | - |

| 10 | - | - | - | 7.116 |

| 11 | - | - | - | 5-7 |

| 13 | - | - | -0.81 | - |

| 17 | - | - | - | 6.802 |

| 19 | - | - | - | 5-7 |

| 20 | - | - | - | 5-7 |

Note: This table presents a selection of data from the cited literature for illustrative purposes. For a complete dataset, please refer to the original publication.[2]

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. While the parent 1,2,3-thiadiazole is soluble in water, many of its derivatives, especially those with lipophilic substituents, exhibit poor aqueous solubility.[1] This can present challenges in early-stage drug discovery, leading to unreliable results in in vitro assays and difficulties in formulation development.

Strategies to improve the solubility of poorly soluble 1,2,3-thiadiazole derivatives include the formation of solid dispersions with hydrophilic carriers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), and the creation of inclusion complexes with cyclodextrins.[1]

Acidity (pKa)

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Compounds that are rapidly metabolized tend to have short half-lives and poor oral bioavailability. The 1,2,3-thiadiazole ring can be subject to metabolic oxidation by cytochrome P450 enzymes.

A study on a specific 1,2,3-thiadiazole derivative (Compound 12) demonstrated modest stability in mouse and rat liver microsomes, with 27.5% and 16.7% of the compound remaining after 120 minutes, respectively. In contrast, the compound exhibited high stability in human liver microsomes, with 72.6% remaining after the same incubation period.[4] This highlights the importance of evaluating metabolic stability across different species.

| Species | Test System | % Compound Remaining (at 120 min) |

| Mouse | Liver Microsomes | 27.5 |

| Rat | Liver Microsomes | 16.7 |

| Human | Liver Microsomes | 72.6 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of substituted 1,2,3-thiadiazoles are outlined below.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.

Principle: A compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer of physiological pH). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).

Procedure:

-

Preparation of Phases: Pre-saturate n-octanol with water/buffer and vice versa by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of the 1,2,3-thiadiazole derivative in the organic phase (n-octanol).

-

Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a flask.

-

Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.

Thermodynamic Solubility (Shake-Flask Method): This method determines the equilibrium solubility of a compound.

Procedure:

-

Sample Preparation: Add an excess amount of the solid 1,2,3-thiadiazole derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

-

Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using an analytical method like HPLC-UV or LC-MS.

Kinetic Solubility: This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the 1,2,3-thiadiazole derivative in dimethyl sulfoxide (DMSO).

-

Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer.

-

Precipitation Detection: Monitor the formation of a precipitate as the compound's concentration increases. This can be done visually or using instrumental methods like nephelometry (light scattering).

-

Solubility Limit: The concentration at which precipitation is first observed is taken as the kinetic solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the 1,2,3-thiadiazole derivative in a suitable solvent, often a co-solvent system like water-methanol or water-dioxane for poorly soluble compounds.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The first or second derivative of the titration curve can be used to accurately determine the equivalence point.[5][6][7][8]

In Vitro Metabolic Stability Assay

Metabolic stability is typically assessed using liver microsomes or hepatocytes.

Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 enzymes.

Procedure:

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the 1,2,3-thiadiazole derivative at a known concentration (typically 1 µM).

-

Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor).

-

Time Points: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II reactions, as it uses intact liver cells.

Procedure:

-

Cell Preparation: Use fresh or cryopreserved hepatocytes. For cryopreserved cells, thaw and resuspend them in the appropriate incubation medium.

-

Incubation: Incubate the hepatocyte suspension with the 1,2,3-thiadiazole derivative at 37°C in a shaking water bath or incubator.

-

Sampling and Quenching: Follow a similar procedure as the microsomal assay for taking samples at different time points and quenching the reaction.

-

Analysis and Data Interpretation: Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters as described for the microsomal assay.

Signaling Pathways and Mechanisms of Action

Substituted 1,2,3-thiadiazoles have been shown to exert their biological effects through various mechanisms, including the inhibition of key cellular signaling pathways.

Inhibition of Tubulin Polymerization

Certain 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

References

- 1. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4,5-Diphenyl-1,2,3-thiadiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4,5-Diphenyl-1,2,3-thiadiazole in organic solvents. Due to a lack of comprehensive quantitative solubility data in publicly available literature, this guide focuses on summarizing the available qualitative information and providing a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are a class of organic compounds containing a five-membered aromatic ring with one sulfur and two nitrogen atoms. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development endeavors.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound based on its use in purification protocols.

| Solvent | Solubility Behavior | Inference |

| Hexane | Suitable for recrystallization. | Moderately soluble in hot hexane, with low solubility in cold hexane. |

| Ethanol | Commonly used for recrystallization of thiadiazole derivatives. | Likely soluble in hot ethanol, with lower solubility in cold ethanol. |

| Methanol | Suggested as a potential recrystallization solvent. | Likely exhibits temperature-dependent solubility. |

| Isopropanol | Suggested as a potential recrystallization solvent. | Likely exhibits temperature-dependent solubility. |

| Ethanol/Water Mixtures | Suggested as a potential recrystallization solvent system. | Solubility can be modulated by varying the solvent-cosolvent ratio. |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

For researchers requiring precise quantitative solubility data, the gravimetric method is a reliable and straightforward technique. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.

-

Record the exact mass of the dish containing the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Once the solvent is fully evaporated, place the dish in an oven or vacuum oven to dry the solid residue to a constant weight.

-

Allow the dish to cool to room temperature in a desiccator before weighing it again on the analytical balance.

-

-

Calculation of Solubility:

-

Mass of the solute: Subtract the initial mass of the empty dish from the final mass of the dish with the dried solid.

-

Mass of the solvent: Subtract the final mass of the dish with the dried solid from the mass of the dish containing the solution.

-

Solubility: Express the solubility as grams of solute per 100 grams of solvent, or convert to other units such as g/L or mol/L using the density of the solvent and the molar mass of this compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is currently limited in the scientific literature, qualitative information from purification procedures suggests its solubility in common alcohols and non-polar solvents is temperature-dependent. For applications requiring precise solubility values, the provided gravimetric method offers a robust and reliable experimental protocol. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical and pharmaceutical sciences.

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Hurd-Mori synthesis is a classical and versatile method for the preparation of the 1,2,3-thiadiazole ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This reaction, first reported by Charles D. Hurd and Raymond I. Mori, involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazoles.[1][2] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in the application of this important transformation.

Core Reaction Mechanism

The Hurd-Mori reaction proceeds through a series of steps involving the reaction of a hydrazone bearing an α-methylene group with thionyl chloride. The generally accepted mechanism involves the formation of C-S, C=N, and N-S bonds to construct the thiadiazole ring.[2][3]

A plausible mechanistic pathway is as follows:

-

Activation of Thionyl Chloride: The reaction is initiated by the activation of the hydrazone, which attacks the sulfur atom of thionyl chloride.

-

Cyclization: An intramolecular cyclization occurs, leading to the formation of a five-membered ring intermediate.

-

Elimination: Subsequent elimination of hydrogen chloride and sulfur dioxide drives the reaction towards the formation of the aromatic 1,2,3-thiadiazole ring.

Caption: Proposed mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.

Quantitative Data Summary

The yield of the Hurd-Mori synthesis can be influenced by various factors, including the nature of the substituents on the starting hydrazone and the reaction conditions. The electronic properties of the N-protecting group on the hydrazone have been shown to be particularly critical.

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis[4][5]

| Entry | N-Protecting Group | Electronic Character | Yield (%) |

| 1 | Benzyl | Electron-donating | Low |

| 2 | Methyl | Electron-donating | Poor |

| 3 | Methyl Carbamate | Electron-withdrawing | Superior |

Table 2: Yields of 1,2,3-Thiadiazoles from Various Ketone Precursors

| Starting Ketone | Product | Yield (%) | Reference |

| Pyrazolyl-phenylethanones | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [2][3] |

| 2-Oxoallobetulin | Thiadiazole derivative of allobetulin | Not specified | [2] |

| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | Not specified | [4] |

| Substituted Acetophenones | Substituted 4-Aryl-1,2,3-thiadiazoles | Not specified | [4] |

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the Hurd-Mori synthesis.

General Experimental Workflow

Caption: General experimental workflow for the Hurd-Mori synthesis.

Detailed Methodology: Synthesis of Pyrazolyl-1,2,3-thiadiazoles[3]

This protocol describes the synthesis of pyrazolyl-1,2,3-thiadiazoles from pyrazolyl-phenylethanones.

Step 1: Synthesis of Semicarbazones

-

Dissolve the desired pyrazolyl-phenylethanone (1.0 eq) in methanol.

-

Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath.

-

Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization to 1,2,3-Thiadiazole

-

Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

Step 3: Work-up and Purification

-

Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolyl-1,2,3-thiadiazole.

General Protocol for Hurd-Mori Synthesis[7]

This procedure provides a general guideline for the synthesis of 1,2,3-thiadiazoles from a ketone.

Step 1: Preparation of Semicarbazone

-

Dissolve the ketone (1.0 eq) in ethanol.

-

Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting ketone by TLC.

-

Cool the reaction mixture in an ice bath.

-

Collect the precipitated semicarbazone by filtration, wash with cold water, and dry.

Step 2: Cyclization with Thionyl Chloride

-

To a flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq).

-

Cool the thionyl chloride to 0 °C in an ice bath.

-

Add the dry semicarbazone portion-wise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

CAUTION: Carefully and slowly pour the residue onto crushed ice with stirring.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

The Hurd-Mori synthesis remains a valuable tool for the construction of the 1,2,3-thiadiazole ring system. Understanding the reaction mechanism, the influence of substrate electronics, and appropriate experimental procedures is crucial for its successful application. This guide provides a foundational resource for researchers employing this reaction in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Initial biological screening of novel thiadiazole compounds

An in-depth guide to the initial biological screening of novel thiadiazole compounds for researchers, scientists, and drug development professionals.

Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The versatile 1,3,4-thiadiazole ring, in particular, is a key structural motif in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties.[1][3] This technical guide provides a comprehensive overview of the core methodologies employed in the initial biological screening of newly synthesized thiadiazole compounds, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations.

General Workflow for Initial Biological Screening

The preliminary evaluation of novel thiadiazole compounds typically follows a structured workflow. This process begins with the newly synthesized and characterized compounds, which are then subjected to a battery of primary in vitro assays to identify any significant biological activity. Promising candidates from these initial screens may then proceed to more complex secondary assays, including in vivo testing.

Caption: General workflow for biological screening of novel compounds.

Anticancer Activity Screening

A significant area of investigation for thiadiazole derivatives is their potential as anticancer agents.[4][5] These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including those for breast (MCF-7), lung (A549), colon (Colo-205), and prostate (DU-145) cancers.[6][7][8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds on cancer cell lines.[6][7][8]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 8 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[9]

-

Compound Treatment: The synthesized thiadiazole compounds are dissolved in a solvent like DMSO and then diluted to various concentrations. The cells are treated with these concentrations and incubated for a period of 48 to 72 hours.[9] A control group receives only the solvent, and a standard anticancer drug (e.g., Etoposide, Cisplatin, 5-Fluorouracil) is used as a positive control.[7][8][10]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the IC50 values for selected novel thiadiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9b, 9c, 9d | MCF-7 (Breast) | Good Activity | [6] |

| 9g, 9h | A549 (Lung) | Good Activity | [6] |

| 8b, 8c, 8d | MDA MB-231 (Breast) | 0.10 ± 0.084 to 11.5 ± 6.49 | [7] |

| 8e, 8g, 8i | DU-145 (Prostate) | 0.10 ± 0.084 to 11.5 ± 6.49 | [7] |

| 4y | A549 (Lung) | 34 ± 8 | [8] |

| 4y | MCF-7 (Breast) | 84 ± 20 | [8] |

| 8a | Various (7 lines) | 1.62 - 4.61 | [4] |

| 1l | A549 (Lung) | 2.79 | [4] |

| 22d | MCF-7 (Breast) | 1.52 | [4] |

Note: "Good Activity" indicates promising results as described in the source, but specific IC50 values were not detailed in the abstract.

Antimicrobial Activity Screening

Thiadiazole derivatives are well-documented for their potent antibacterial and antifungal activities.[11][12][13] Screening is typically performed against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Aspergillus niger, Candida albicans).[11][13][14]

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).

-

Compound Dilution: The thiadiazole compounds are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: Positive control wells (broth + inoculum, no compound) and negative control wells (broth only) are included. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin, Ketoconazole) is used for comparison.[11][14]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[14]

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest compound concentration in which no visible growth occurs.

-

(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the clear wells is sub-cultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[11]

Quantitative Data: Antimicrobial Activity

The table below presents the MIC values of representative thiadiazole compounds against various microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Triazolo-thiadiazoles | Gram-positive bacteria | 5 - 150 | [11] |

| Triazolo-thiadiazoles | Gram-negative bacteria | 5 - 150 | [11] |

| Triazolo-thiadiazoles | Fungi | 2 - 40 | [11] |

| Thiadiazole (5d, 5i) | S. aureus (G+) | 25 | [14] |

| Thiadiazole (5d, 5i) | E. coli (G-) | 25 | [14] |

| Thiadiazole (5d, 5i) | A. niger (Fungus) | 25 | [14] |

Anti-inflammatory Activity Screening

Certain thiadiazole derivatives have been investigated for their potential to mitigate inflammation, a key factor in many diseases.[2][15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15][16]

-

Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the thiadiazole compounds.[16]

-

Compound Administration: The test compounds and the standard drug are administered orally (by gavage) or via intraperitoneal injection. The control group receives the vehicle.[16]

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[16]

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the control group.

Quantitative Data: Anti-inflammatory Activity

Results from the carrageenan-induced rat paw edema test for imidazo[2,1-b][7][11][17]thiadiazole derivatives.

| Compound ID | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time (hours) | Reference |

| 5c | 50 | 70.1 | 4 | [16] |

| 5g | 50 | 58.2 | 4 | [16] |

| 5i | 50 | 50.7 | 3 | [16] |

| Diclofenac (Std.) | 20 | 65.6 | 4 | [16] |

Signaling Pathways and Molecular Targets

Advanced screening often involves elucidating the mechanism of action. Thiadiazole derivatives have been reported to interact with various biological targets. For instance, some anticancer thiadiazoles function by inhibiting key signaling pathways like PI3K/Akt/mTOR or by targeting enzymes such as aromatase.[4][8] Molecular docking studies are often employed to predict the binding interactions between the compounds and their protein targets, such as the cyclooxygenases (COX-1/COX-2) in anti-inflammatory studies.[18]

Caption: Simplified PI3K/Akt pathway, a target for some thiadiazoles.

Conclusion

The initial biological screening of novel thiadiazole compounds is a critical step in the drug discovery pipeline. By employing a systematic approach that includes robust in vitro assays for anticancer and antimicrobial activities, followed by targeted in vivo studies for promising candidates, researchers can efficiently identify compounds with significant therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the development of new thiadiazole-based therapeutic agents.

References

- 1. jetir.org [jetir.org]

- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. soeagra.com [soeagra.com]

- 15. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring, a key heterocyclic motif, is of significant interest in medicinal chemistry and materials science due to the wide-ranging biological activities of its derivatives.[1] However, a thorough understanding of the stability of this ring system under thermal and photochemical stress is paramount for its practical application, particularly in the pharmaceutical industry where it can influence a product's shelf life, formulation, and in-vivo effectiveness.[1] This technical guide provides a comprehensive analysis of the thermal and photochemical stability of the 1,2,3-thiadiazole ring, presenting quantitative data, detailed experimental protocols, and visualizations of decomposition pathways.

Thermal Stability of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is generally considered to possess moderate to good thermal stability, with decomposition typically initiated at temperatures exceeding 200 °C.[1] The principal thermal decomposition route involves the thermodynamically favorable extrusion of a molecule of nitrogen (N₂).[1] This fragmentation event generates highly reactive intermediates that subsequently undergo further transformations.[1] The thermal stability of the 1,2,3-thiadiazole core is notably influenced by the nature of its substituents; for instance, the presence of electron-withdrawing groups can affect the decomposition temperature.[2]

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in quantitatively evaluating the thermal stability of chemical compounds. TGA provides information on mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions. The onset decomposition temperature (T_onset) from TGA is a critical indicator of thermal stability.

Below is a summary of TGA data for a series of 1,2,3-triazole derivatives, which, while not 1,2,3-thiadiazoles, provide a relevant comparative context for heterocyclic compounds.

| Compound ID | Substituent on Phenyl Ring | Onset Decomposition Temperature (T_onset) (°C) |

| 6 | H | 250 |

| 7 | p-CH₃ | 240 |

| 8 | p-OCH₃ | 275 |

| 9 | p-Br | 205 |

| 10 | p-Cl | 270 |

Table 1: Thermal decomposition data for a series of 1-(p-substituted phenyl)-1H-1,2,3-triazole-4-carboxylic acids. Data sourced from a study on related heterocyclic compounds, illustrating the impact of substituents on thermal stability.[3]

Thermal Decomposition Pathway

The accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles commences with the elimination of molecular nitrogen. This step leads to the formation of a transient and highly strained three-membered ring intermediate known as a thiirene. The unstable thiirene rapidly rearranges to a more stable thioketene intermediate.[1] These reactive species can then participate in various subsequent reactions, such as dimerization or reactions with other molecules present in the system.[1]

References

Methodological & Application

Application of 4,5-Diphenyl-1,2,3-thiadiazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 4,5-disubstituted 1,2,3-thiadiazoles have garnered attention for their potential as therapeutic agents. This document focuses on the application of 4,5-diphenyl-1,2,3-thiadiazole and its closely related diaryl analogs, particularly in the realm of anticancer research. The stable aromatic nature of the thiadiazole ring, combined with the steric and electronic properties of the phenyl substituents, contributes to its interaction with biological targets.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Hurd-Mori reaction, which involves the cyclization of a tosylhydrazone with thionyl chloride.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Deoxybenzoin tosylhydrazone

-

Dichloromethane (CH2Cl2)

-

Thionyl chloride (SOCl2)

-

Tetrahydrofuran (THF)

-

Water (H2O)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et2O)

-

Hexane

Procedure:

-

Dissolve deoxybenzoin tosylhydrazone (58.0 g, 0.16 mol) in 200 ml of dichloromethane.

-

Add a solution of thionyl chloride (14.1 ml, 0.2 mol) in 10 ml of dichloromethane to the reaction mixture.

-

Stir the entire reaction mixture at room temperature for 2.25 hours.

-

Filter the mixture to remove any solid byproducts.

-

Concentrate the remaining liquid.

-

Heat the concentrated residue at reflux in a mixture of 200 ml of THF and 50 ml of H2O for 20.5 hours.

-

After cooling, adjust the pH of the solution to 11 with NaOH.

-

Extract the aqueous layer with two 50 ml portions of diethyl ether.

-

Dry the combined organic layers and evaporate the solvent to yield the crude solid material.

-

Recrystallize the crude product from hexane to obtain pure this compound.

Yield: Approximately 46% after the first recrystallization.

Applications in Anticancer Research

Derivatives of 4,5-diaryl-1,2,3-thiadiazole have shown significant promise as anticancer agents, functioning as tubulin polymerization inhibitors.[2] These compounds are designed as analogs of combretastatin A-4 (CA-4), a potent natural anticancer agent that targets tubulin.

Mechanism of Action: Tubulin Polymerization Inhibition

4,5-Diaryl-1,2,3-thiadiazole derivatives act by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. The inhibition of tubulin polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][3]

Quantitative Data: Anticancer Activity of a 4,5-Diaryl-1,2,3-thiadiazole Derivative

The following table summarizes the in vivo anticancer activity of a lead 4,5-diaryl-1,2,3-thiadiazole derivative compared to the reference drug Combretastatin A-4 (CA-4).[2]

| Compound | Dose | Administration Duration | Tumor Growth Inhibition Rate (%) | Animal Model |

| 4,5-Diaryl-1,2,3-thiadiazole Derivative 109 | 40 mg/kg | 5 days | 81.0 | Mice S180 Sarcoma |

| Combretastatin A-4 (CA-4) | 40 mg/kg | 4 days | 64.2 | Mice S180 Sarcoma |

Experimental Protocol: In Vitro Tubulin Polymerization Assay[4][5][6]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (from bovine brain)

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Reference compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Prepare a stock solution of the test compound and reference compounds in a suitable solvent.

-

On ice, prepare the tubulin solution by diluting the purified tubulin to the desired concentration (e.g., 2 mg/mL) in the polymerization buffer containing GTP.

-

Add the test compound or reference compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (solvent only).

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for a specified period (e.g., 60 minutes).

-

Plot the absorbance (turbidity) versus time to generate polymerization curves.

-

Determine the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Interaction with Cytochrome P450 Enzymes

This compound has been shown to interact with cytochrome P450 (P450) enzymes, which are crucial in drug metabolism. It can act as an inhibitor of these enzymes, with spectral dissociation constants (Ks) in the micromolar range.[4] This interaction is dependent on the specific P450 isoform. For instance, this compound exhibits different types of spectral interactions with P450 2B4 and P450 2E1 and shows no spectral perturbation with P450 1A2.[4] This highlights its potential for drug-drug interactions and as a tool for studying P450 enzyme function.

Quantitative Data: Spectral Dissociation Constants of this compound with P450 Enzymes[7]

| P450 Isoform | Type of Spectral Interaction | Spectral Dissociation Constant (Ks) (µM) |

| P450 2B4 | Type I | 2-50 |

| P450 2E1 | Type II | 2-50 |

| P450 1A2 | No spectral perturbation | - |

Visualizations

References

Application Notes: Synthesis and Evaluation of 4,5-Diphenyl-1,2,3-thiadiazole Derivatives as Potential Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-thiadiazole ring is a versatile five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1] As bioisosteres of pyrimidines, thiadiazole-containing compounds can interact with various biological targets, making them promising candidates for drug discovery.[1][2] Their mesoionic character facilitates crossing cellular membranes, enhancing their potential for therapeutic efficacy.[1][2] This document provides detailed protocols for the synthesis of 4,5-diphenyl-1,2,3-thiadiazole, a core structure for developing novel derivatives, and outlines key methodologies for evaluating their potential as anticancer agents.

Section 1: Synthesis of this compound

The most robust and widely used method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction.[3][4] This pathway involves the reaction of a ketone with a hydrazide to form a hydrazone intermediate, which is subsequently cyclized using thionyl chloride (SOCl₂) to yield the final 1,2,3-thiadiazole ring.[4][5] For the synthesis of the 4,5-diphenyl derivative, the process starts from deoxybenzoin (1,2-diphenylethanone).

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4,5-Diphenyl-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of a specific derivative, 4,5-diphenyl-1,2,3-thiadiazole, against various cancer cell lines. The described assays are fundamental in preclinical drug development to determine a compound's potential as a therapeutic agent.

The protocols herein cover the determination of cell viability and proliferation (MTT assay), assessment of cell membrane integrity (LDH assay), and the detection of apoptosis (Annexin V-FITC/PI assay). Furthermore, a potential signaling pathway involved in the cytotoxic mechanism of thiadiazole derivatives, the PI3K/Akt pathway leading to apoptosis, is discussed and visualized.

Data Presentation

The quantitative results from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | Data to be filled |

| A549 | Lung Carcinoma | Data to be filled |

| HepG2 | Hepatocellular Carcinoma | Data to be filled |

| HCT116 | Colon Carcinoma | Data to be filled |

SD: Standard Deviation from at least three independent experiments.

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound (48h)

| Concentration (µM) | % Cytotoxicity (LDH Release) ± SD |

| 0 (Vehicle Control) | Data to be filled |

| IC50/2 | Data to be filled |

| IC50 | Data to be filled |

| IC50 x 2 | Data to be filled |

| Positive Control (Lysis Buffer) | 100 |

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining after 48h Treatment

| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| 0 (Vehicle Control) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

Experimental Protocols

Cell Culture and Compound Preparation

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colon) can be used.

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture supernatant, serving as a marker for cytotoxicity.[3]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50) for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity assessment.

Proposed Signaling Pathway

Many thiadiazole derivatives have been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival. Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad and promotes the activation of caspases.

Caption: Proposed PI3K/Akt-mediated apoptotic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Exploration of 4,5-Diphenyl-1,2,3-thiadiazole as a Scaffold for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. While the broader class of thiadiazoles, particularly 1,3,4-thiadiazole derivatives, has been successfully utilized in the development of potent kinase inhibitors, the specific application of the 4,5-diphenyl-1,2,3-thiadiazole scaffold in this domain remains an area of nascent exploration. This document provides a comprehensive overview of the potential use of this compound in kinase inhibitor development, drawing parallels from related thiadiazole structures and outlining detailed protocols for its investigation.

This compound is a known biologically active molecule, demonstrating inhibitory activity against cytochrome P450 enzymes, such as CYP2E1 and CYP2B4.[1][2] Its interaction with these heme-containing enzymes, with spectral dissociation constants in the micromolar range, suggests its potential to interact with other enzyme classes.[2] The mesoionic character of the thiadiazole ring allows such compounds to cross cellular membranes and interact with biological targets.[3] This inherent bioactivity, coupled with the established success of other thiadiazole isomers in kinase inhibition, positions this compound as a promising, yet underexplored, scaffold for the design of novel kinase inhibitors.

Quantitative Data Summary of Thiadiazole-Based Kinase Inhibitors

While specific kinase inhibition data for this compound is not yet prevalent in the literature, the following table summarizes the activity of other thiadiazole isomers to provide a baseline for the potential potency of this compound class.

| Compound Class | Target Kinase(s) | Key Examples | IC50 Values | Reference Cell Lines |

| 1,3,4-Thiadiazole Derivatives | Abl | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 7.4 µM | K562 |

| Imidazo[2,1-b][1][4][5]thiadiazoles | MNK1, MNK2 | Compound 18 | 11.5 nM (MNK1), 8.6 nM (MNK2) | A549, MDA-MB-231 |

| 1,3,4-Thiadiazole Hybrids | EGFR | Compound 32a | 0.08 µM | HePG-2, MCF-7 |

| 1,3,4-Thiadiazole Derivatives | Akt | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | - | C6 |

| 4-Phenyl-5-pyridyl-1,3-thiazole Analogues | p38 MAP Kinase | Compound 10b | - | THP-1 |

Experimental Protocols

The following protocols provide a detailed methodology for the initial screening and characterization of this compound and its derivatives as potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a specific kinase.

Materials:

-

Kinase of interest (e.g., Akt, EGFR, p38)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Test compound (this compound derivative)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates